The compound 4-Bromo-2,5-dimethoxytoluene is a chemical of interest due to its structural similarity to compounds that have shown various biological activities. While the provided papers do not directly discuss 4-Bromo-2,5-dimethoxytoluene, they do provide insights into the activities of structurally related compounds. For instance, 4'-bromoflavone (4'BF) has been identified as a potent inducer of phase II detoxification enzymes, which is a key mechanism in cancer chemoprevention1. Similarly, 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline has been found to be a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase activity2. These findings suggest that brominated and methoxy-substituted aromatic compounds can interact with biological systems in significant ways.
The mechanism of action for 4-Bromo-2,5-dimethoxytoluene can be inferred from related compounds. The 4'-bromoflavone (4'BF) has been shown to induce phase II detoxification enzymes, such as quinone reductase (QR) and glutathione S-transferase, which play a role in the detoxification of carcinogens1. This induction is regulated at the transcriptional level and can lead to the inhibition of cytochrome P4501A1-mediated activities, which are associated with the metabolic activation of carcinogens1. Another related compound, 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline, competitively inhibits the ATP site of the EGFR tyrosine kinase, suggesting that brominated compounds can interact with enzyme active sites and potentially alter their function2.
The study of 4'-bromoflavone (4'BF) has demonstrated its potential as a cancer chemopreventive agent. It has been shown to induce enzymes that detoxify carcinogens and inhibit the binding of activated carcinogens to cellular DNA1. This suggests that structurally similar compounds, such as 4-Bromo-2,5-dimethoxytoluene, may also have applications in cancer chemoprevention.
The inhibition of EGFR tyrosine kinase by 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline indicates that brominated aromatic compounds can serve as potent inhibitors of tyrosine kinases, which are important targets in cancer therapy2. This could potentially extend to the use of 4-Bromo-2,5-dimethoxytoluene in the design of new tyrosine kinase inhibitors.
Although not directly related to 4-Bromo-2,5-dimethoxytoluene, the study of 4-bromo-2,5-dimethoxyamphetamine (bromo-DMA) provides insight into the psychoactive effects that can be associated with brominated and methoxy-substituted compounds4. This suggests that 4-Bromo-2,5-dimethoxytoluene could potentially have psychoactive properties, although further research would be needed to confirm this.
The synthesis of 5-bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone, a key intermediate for preparing coenzyme Q compounds, from a related compound demonstrates the utility of brominated methoxy compounds in synthetic chemistry3. This could imply that 4-Bromo-2,5-dimethoxytoluene may be useful in the synthesis of similar compounds.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: